4-Azido-2-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-nitrobenzohydrazide is a chemical compound that belongs to the class of organic azides and nitro compounds It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-nitrobenzohydrazide typically involves the introduction of the azido group to a benzohydrazide derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-nitrobenzohydrazide, is treated with an azide source like sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, copper-catalyzed azidation methods have been employed to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium on carbon (Pd/C).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Catalysts: Copper (I) catalysts for cycloaddition reactions.
Major Products Formed
Amines: Reduction of the azido group yields primary amines.
Triazoles: Cycloaddition with alkynes forms triazole derivatives.
Scientific Research Applications
4-Azido-2-nitrobenzohydrazide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, including triazoles and tetrazoles.
Materials Science: The compound can be used in the development of energetic materials and explosives due to the presence of the azido group.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial and viral infections.
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation in biological systems, facilitating the study of biomolecules.
Mechanism of Action
The mechanism of action of 4-Azido-2-nitrobenzohydrazide involves its reactivity due to the azido and nitro groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The nitro group can undergo reduction to form amines, which can further react with various electrophiles. These reactive groups enable the compound to interact with biological targets and pathways, making it useful in drug design and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzohydrazide: Lacks the azido group, making it less reactive in click chemistry applications.
Azidothymidine (AZT): Contains an azido group but is primarily used as an antiretroviral drug.
Benzyl Azide: Similar azido functionality but different core structure, used in organic synthesis.
Uniqueness
4-Azido-2-nitrobenzohydrazide is unique due to the combination of azido and nitro groups on a benzohydrazide scaffold. This dual functionality allows for diverse reactivity and applications in various fields, from materials science to medicinal chemistry.
Properties
CAS No. |
60142-13-4 |
---|---|
Molecular Formula |
C7H6N6O3 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
4-azido-2-nitrobenzohydrazide |
InChI |
InChI=1S/C7H6N6O3/c8-10-7(14)5-2-1-4(11-12-9)3-6(5)13(15)16/h1-3H,8H2,(H,10,14) |
InChI Key |
IBHJDMQOGNVPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.